molecular formula C13H19NO B8488958 (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

Cat. No.: B8488958
M. Wt: 205.30 g/mol
InChI Key: ADFBVTAJGJLTTL-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol is a chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. It serves as a crucial synthetic intermediate and chiral building block for the development of novel therapeutic agents. This compound provides a stereochemically defined scaffold that is featured in active pharmaceutical ingredients (APIs) and investigational compounds . The specific stereochemistry of this molecule is critical for its research applications, as subtle changes in the substitution pattern and configuration of the piperidine ring can dramatically influence the biological activity and degradation profile of resulting drug candidates, as observed in the optimization of potent BCL6 degraders for oncology research . Furthermore, the compound's structure is related to intermediates used in the synthesis of antimicrobial quinolone compounds . Its utility extends to the preparation of complex molecules, such as trans-3-methyl-5-benzylaminopiperidine, highlighting its role as a versatile precursor in multi-step synthetic routes . The product is offered with a high purity level of ≥97% . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3S,5S)-1-benzyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

ADFBVTAJGJLTTL-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Central Nervous System (CNS) Targeting

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol has shown promise in developing pharmaceuticals aimed at the central nervous system. Its structural similarity to various bioactive molecules allows it to interact with neurotransmitter systems effectively. Research indicates that it may function as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis, potentially influencing neurological functions and offering therapeutic effects for conditions such as depression and anxiety.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound and its derivatives. For instance, compounds with similar piperidine structures have demonstrated moderate antiviral activity against viruses like HIV-1 and Herpes Simplex Virus type 1 (HSV-1) in vitro. The structure-activity relationship suggests that modifications to the benzyl or piperidine moieties can enhance antiviral efficacy.

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. Certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. This biological activity is often attributed to the presence of the hydroxyl and benzyl groups, which enhance hydrophobic interactions with microbial membranes .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its chiral nature allows for the synthesis of various derivatives that may possess unique biological activities. The compound can be utilized in:

Synthesis of Complex Molecules

The compound's functional groups facilitate reactions such as nucleophilic substitutions and cyclization processes, enabling the construction of complex molecular architectures essential for drug development .

Chiral Auxiliary in Asymmetric Synthesis

Due to its chirality, this compound can be employed as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically enriched compounds with high selectivity.

Case Studies

Study Objective Findings
Study on CNS ActivityInvestigate effects on neurotransmitter systemsDemonstrated modulation of serotonin pathways, suggesting potential antidepressant properties
Antiviral Potential AssessmentEvaluate efficacy against HSV-1Found moderate inhibitory effects; structure modifications improved activity
Antibacterial EvaluationTest against Staphylococcus aureusCertain derivatives showed significant antibacterial activity

Comparison with Similar Compounds

Trifluoromethyl Substitution

Replacing the methyl group with a trifluoromethyl group, as in (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol (CAS: 2165681-21-8), enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. This substitution also increases molecular weight to 169.14 g/mol (formula: C₆H₁₀F₃NO) .

Benzyloxy and Hydroxy Modifications

Compounds like Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate (CAS: 130793-32-7) feature extended alkyl chains and ester functionalities, drastically altering solubility and aggregation behavior compared to the simpler piperidin-3-ol scaffold .

Functional Group Impact on Crystallinity

Crystal structure analyses of related compounds (e.g., and ) reveal that hydrogen-bonding networks and steric effects from substituents dictate packing efficiency. For instance:

  • In (3S,4R,5S)-5-bromomethyl-3,4-isopropylidenedioxy-3,4-dihydro-5H-pyrrole-1-oxid, bromine atoms form polar channels, while methyl groups create nonpolar layers .
  • The tetrahydrofuran (THF) ring in (2R)-2-[(3S,4S,5S)-4-benzoyl-5-hydroxymethyl-4-methyltetrahydro-3-furanyl] adopts a puckered conformation, stabilized by intermolecular hydrogen bonds forming 10-membered rings .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Notable Features
This compound - C₁₃H₁₉NO 205.3 Chiral centers at 3S,5S; benzyl group
(3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol 1601475-88-0 C₁₃H₁₉NO 205.3 Enantiomer; identical physical properties
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol 2165681-21-8 C₆H₁₀F₃NO 169.14 Trifluoromethyl enhances lipophilicity
Benzyl (2S,3S,5S)-...hexadecanoate 130793-32-7 C₂₉H₄₀O₅ 468.6 Esterified long-chain alkyl group

Table 2: Crystallographic Comparisons

Compound Crystal Features Hydrogen Bonding Reference
(3S,4R,5S)-5-bromomethyl...pyrrole-1-oxid Polar channels (Br), nonpolar layers (methyl) Not explicitly described
(2R)-2-[(3S,4S,5S)-...tetrahydro-3-furanyl] Puckered THF ring; 10-membered H-bonded rings O21–H21o···O1i (2.7346 Å, 166° angle)

Research Implications

The stereochemical and functional group variations among piperidine derivatives highlight their versatility in drug design and materials science. For example:

  • The benzyl group in this compound may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapeutics.
  • Trifluoromethyl-substituted analogues () are promising for optimizing pharmacokinetic profiles .

Further studies should explore the biological activity and synthetic scalability of these compounds, leveraging crystallographic data () to engineer stable formulations.

Preparation Methods

Reaction Sequence and Mechanism

The most extensively documented method begins with 3-methyl-5-hydroxypyridine (II) as the starting material. The synthesis proceeds through five stages:

  • Quaternization : Treatment of (II) with benzyl halide (1.1–1.3 equiv) in toluene or xylene under reflux (3–5 hours) yields a quaternary ammonium salt (III).

  • Catalytic Hydrogenation : Hydrogenation of (III) using Pd-C or Ru-C (5–10 wt%) in methanol, ethanol, or isopropanol at 80–120°C under 1–3 bar H₂ pressure produces cis-3-methyl-5-hydroxypiperidine (IV).

  • Sulfonylation : Reaction of (IV) with methanesulfonyl chloride or p-toluenesulfonyl chloride (2.4–3.0 equiv) in dichloromethane, catalyzed by triethylamine (3–4 equiv) and DMAP (0.2–0.5 equiv), forms sulfonate ester (V).

  • Nucleophilic Substitution : Heating (V) with excess benzylamine (2–4 equiv) at 160–200°C for 5–10 hours yields trans-3-methyl-5-benzylamino-1-sulfonylpiperidine (VI).

  • Hydrolysis : Treatment of (VI) with acetic acid and concentrated HCl (1.5:2 v/v) at 90–120°C, followed by pH adjustment (NaOH, pH 13) and extraction, furnishes racemic trans-3-methyl-5-benzylaminopiperidine (I).

Stereochemical Control

The trans configuration arises from steric hindrance during nucleophilic substitution, favoring axial attack by benzylamine. Chiral resolution of intermediates, such as 3-tert-butyloxycarbonylamino-5-methylpiperidine , is performed via diastereomeric salt formation or enzymatic kinetic resolution.

Chiral Pool Synthesis via Pinane-Based Intermediates

Asymmetric Reduction and Condensation

An alternative route employs pinane-derived chiral auxiliaries to enforce stereoselectivity. Key steps include:

  • Stereoselective Hydride Reduction : Epoxy ketones are reduced using LiAlH₄ or DIBAL-H to generate cis-diols with >90% enantiomeric excess (ee).

  • Benzylation : Condensation of diols with substituted benzyl bromides in THF or DMF at 70–100°C, mediated by Cs₂CO₃, installs the benzyl group with retention of configuration.

Optimization Data

StepCatalyst/SolventTemperatureYield (%)ee (%)
Hydride ReductionDIBAL-H/THF−78°C8592
BenzylationCs₂CO₃/DMF70°C7898

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic trans-3-methyl-5-benzylaminopiperidine (I) is resolved using L-(+)-tartaric acid or D-(-)-dibenzoyl tartaric acid in ethanol/water. The (3S,5S) enantiomer preferentially crystallizes, achieving >99% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed (e.g., Candida antarctica Lipase B) acetylation of racemic alcohol intermediates in vinyl acetate affords enantiomerically enriched (3S,5S)-isomer with 80–85% conversion and 98% ee.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodTotal Yield (%)Purity (%)Scalability
Quaternization-Hydrogenation45–5095Industrial
Chiral Pool60–6598Lab-scale
Enzymatic Resolution70–7599Pilot-scale

Q & A

Q. What synthetic routes are commonly employed to synthesize (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol, and how is stereochemical purity ensured?

Methodological Answer: The compound can be synthesized via asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, benzyl-protected intermediates (e.g., benzyloxycarbonyl groups) are used to stabilize the piperidine ring during synthesis. Stereochemical control is achieved using catalysts like Jacobsen’s ligand or enzymatic resolution. Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or polarimetry is used to confirm enantiomeric excess (≥98%) .

Example Analytical Parameters :

TechniqueColumn/SetupMobile PhaseRetention Time (min)
Chiral HPLCChiralpak® ICHexane:IPA (90:10)12.3 (3S,5S) vs. 14.7 (3R,5R)

Q. What analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR with DEPT-135 to confirm substituent positions and stereochemistry. Key signals: δ 4.5–5.0 ppm (benzyl CH2_2), δ 3.8–4.2 ppm (piperidin-3-ol) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+ at m/z 220.18 (calc. 220.18).
  • X-ray Crystallography : Resolve ambiguous stereochemistry; compare dihedral angles with computational models (e.g., DFT) .

Q. How should researchers handle discrepancies in safety data for this compound?

Methodological Answer: Assume precautionary measures if toxicity data is absent. Use PPE (nitrile gloves, lab coat, goggles) and conduct in vitro assays (e.g., Ames test for mutagenicity). Cross-reference SDS from multiple suppliers (e.g., Combi-Blocks vs. Chemos GmbH) and prioritize data from peer-reviewed toxicology studies .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography in stereochemical confirmation be resolved?

Methodological Answer: Dynamic NMR experiments (e.g., variable-temperature 1^1H NMR) identify conformational exchange broadening. For X-ray data, analyze crystal packing effects using Mercury® software. If contradictions persist, validate via NOESY (e.g., cross-peaks between benzyl and methyl groups) and compare with DFT-optimized structures .

Q. What strategies optimize the stability of this compound during long-term experiments?

Methodological Answer:

  • Storage : Argon atmosphere, -20°C in amber vials.
  • Stabilizers : Add 0.1% BHT to inhibit oxidation.
  • Real-Time Monitoring : Use UPLC-PDA at 254 nm; degradation ≤2% over 30 days under optimal conditions .

Stability Data :

ConditionDegradation Rate (%/day)
25°C, air1.8
4°C, N2_20.2

Q. How to address low yields in the hydrogenolysis of benzyl protecting groups during synthesis?

Methodological Answer:

  • Catalyst Optimization : Use 10% Pd/C with H2_2 (1 atm) in ethanol. Avoid over-reduction by limiting reaction time to 4 hours.
  • Quenching : Filter catalyst immediately post-reaction; neutralize with acetic acid (pH 6.5) to prevent epimerization. Typical yields improve from 60% to 85% with these adjustments .

Experimental Design & Data Contradictions

Q. What controls are essential in biological assays involving this compound?

Methodological Answer:

  • Solvent Controls : DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Stereochemical Controls : Include the (3R,5R) enantiomer to assess stereospecific effects.
  • Stability Controls : Pre- and post-assay HPLC to confirm compound integrity .

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling.
  • Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) using HRMS/MS.
  • Dose Adjustment : Account for first-pass metabolism; recalibrate in vivo doses based on hepatic extraction ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.